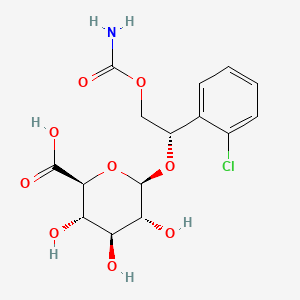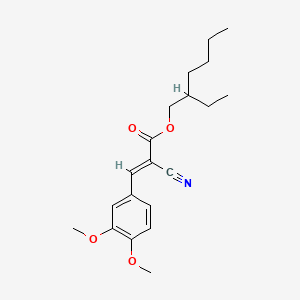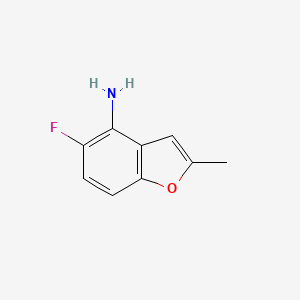
Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminocarboxymethyl POC Tenofovir is a mixture of diastereomers . It is an impurity reference material that belongs to the Tenofovir API family . It is also being investigated as a potential drug delivery system for targeted therapy.
Synthesis Analysis
The synthesis of Tenofovir, the parent compound of Diethylaminocarboxymethyl POC Tenofovir, involves the use of an ethyl phosphonate intermediate . An alternative route has been developed using di-tert-butyl phosphite as the phosphonic acid precursor . The synthesis of the starting material is more challenging, but the same property leads to much easier hydrolysis of the phosphonate ester in the final step of the synthesis .Molecular Structure Analysis
The molecular formula of Diethylaminocarboxymethyl POC Tenofovir is C20 H33 N6 O9 P . Its molecular weight is 532.48 .Chemical Reactions Analysis
Tenofovir, the parent compound of Diethylaminocarboxymethyl POC Tenofovir, is a nucleotide analog reverse transcriptase inhibitor . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate .Physical And Chemical Properties Analysis
The molecular formula of Diethylaminocarboxymethyl POC Tenofovir is C20 H33 N6 O9 P . Its molecular weight is 532.48 . The accurate mass is 532.2047 .Scientific Research Applications
Analytical Method Development
This compound can be utilized for analytical method development, particularly in the validation of quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Tenofovir .
COVID-19 Research
Given its antiviral properties, Diethylaminocarboxymethyl POC Tenofovir has been included in the arsenal of research chemicals and analytical standards for COVID-19 research, aiding in the development of treatments and vaccines .
Mechanism of Action
Target of Action
Diethylaminocarboxymethyl POC Tenofovir is a prodrug of Tenofovir, which is a nucleotide analog reverse transcriptase inhibitor . The primary targets of this compound are the reverse transcriptase enzymes of HIV and Hepatitis B virus . These enzymes play a crucial role in the replication of these viruses by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Once activated, Diethylaminocarboxymethyl POC Tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus .
Biochemical Pathways
The action of Diethylaminocarboxymethyl POC Tenofovir primarily affects the viral replication pathway. By inhibiting the reverse transcriptase enzyme, it disrupts the normal process of viral RNA transcription into DNA. This disruption prevents the integration of viral DNA into the host cell’s genome, effectively stopping the production of new virus particles .
Result of Action
The primary result of Diethylaminocarboxymethyl POC Tenofovir’s action is the reduction of viral load in HIV and Hepatitis B infected patients. By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This can help to manage the symptoms of these infections and reduce the risk of transmission .
properties
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Diethylaminocarboxymethyl POC Tenofovir involves the conversion of Tenofovir into Diethylaminocarboxymethyl POC Tenofovir through a series of chemical reactions.", "The synthesis pathway includes the protection of the hydroxyl group of Tenofovir, followed by the introduction of a diethylamino group, and finally, the introduction of a carboxymethyl POC group.", "The synthesis pathway is designed to produce a mixture of diastereomers of Diethylaminocarboxymethyl POC Tenofovir." ], "Starting Materials": [ "Tenofovir", "Diethylamine", "Methyl chloroformate", "Triethylamine", "Ethyl chloroformate", "Sodium hydride", "Chloroacetic acid", "N,N-Diisopropylethylamine", "Di-tert-butyl dicarbonate", "Methanol", "Water", "Ethyl acetate", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Tenofovir with Di-tert-butyl dicarbonate in the presence of N,N-Diisopropylethylamine and methanol.", "Step 2: Introduction of diethylamino group by reaction of the protected Tenofovir with diethylamine and sodium hydride in DMF.", "Step 3: Introduction of carboxymethyl POC group by reaction of the intermediate product from step 2 with chloroacetic acid and triethylamine in DMF.", "Step 4: Deprotection of the tert-butyl group by reaction with hydrochloric acid in methanol.", "Step 5: Purification of the product by extraction with ethyl acetate and washing with water and sodium bicarbonate solution." ] } | |
CAS RN |
1246812-23-6 |
Product Name |
Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) |
Molecular Formula |
C21H34N5O9P |
Molecular Weight |
531.503 |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1 |
InChI Key |
ZXVADCFDIJFQBO-DRVJNONPSA-N |
SMILES |
CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)
